molecular formula C12H12ClFN2O2S B4415804 N-(3-chloro-4-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

N-(3-chloro-4-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

Cat. No.: B4415804
M. Wt: 302.75 g/mol
InChI Key: AVDLQWDSFIKVBE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide is a synthetic acetamide derivative characterized by a 3-oxothiomorpholinyl heterocycle attached to an acetamide backbone and an N-(3-chloro-4-fluorophenyl) substituent. This compound is synthesized via nucleophilic substitution reactions, as exemplified by the coupling of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide with thiomorpholinone derivatives under catalytic conditions .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN2O2S/c13-8-5-7(1-2-9(8)14)16-11(17)6-10-12(18)15-3-4-19-10/h1-2,5,10H,3-4,6H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDLQWDSFIKVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(C(=O)N1)CC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acyl chloride with an amine.

    Introduction of the Thiomorpholine Ring: The thiomorpholine ring can be introduced through a nucleophilic substitution reaction.

    Halogenation: The chloro and fluoro substituents can be introduced via halogenation reactions using appropriate halogenating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The chloro and fluoro substituents can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while reduction of the acetamide moiety can yield primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Compounds with similar structures are often investigated for their potential as therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It may find applications in the development of new materials or as intermediates in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-(3-chloro-4-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide and related acetamide derivatives:

Compound Name Molecular Formula Key Structural Features Synthesis Method Reported Biological Activity/Properties References
This compound C₁₂H₁₁ClFN₂O₂S 3-oxothiomorpholinyl core, chloro-fluorophenyl group Reaction of 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide with thiomorpholinone derivatives (KI catalyst) Anticancer potential (in silico ADMET analysis of analogs)
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide C₁₅H₁₃ClFNO₂ Methoxyphenyl substituent instead of thiomorpholinyl Coupling of diphenylacetyl chloride with 3-chloro-4-fluoroaniline Ligand for coordination chemistry; structural similarity to benzylpenicillin
N-(3-chloro-4-fluorophenyl)-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide C₁₆H₁₂ClFN₂O₃ Benzoxazinone ring replaces thiomorpholinyl Not explicitly described; likely via condensation or cyclization reactions No direct biological data; benzoxazinones are known for antimicrobial activity
N-(3-chloro-4-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide C₁₅H₁₂ClFN₄O₂S Triazole-sulfanyl group with furan substituent Thiol-ene coupling or nucleophilic substitution Predicted pKa = 11.30; potential kinase or enzyme inhibition
N-(4-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide C₁₄H₁₈N₂O₂S Ethylphenyl substituent instead of chloro-fluorophenyl Similar to target compound but with substituted aniline logP = 1.833 (lipophilic); polar surface area = 48.39 Ų (moderate solubility)
N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide C₂₀H₁₅ClFNO Diphenylacetamide backbone without heterocyclic moieties Condensation of diphenylacetyl chloride with 3-chloro-4-fluoroaniline Crystal packing stabilized by N–H···O hydrogen bonds; used in polymer and ligand synthesis

Key Observations:

Structural Diversity: The thiomorpholinyl group in the target compound distinguishes it from analogs with methoxyphenyl () or diphenyl () substituents. Sulfur-containing groups (e.g., sulfanyl in ) and oxygen heterocycles (e.g., benzoxazinone in ) modulate electronic properties and solubility.

Synthetic Routes :

  • The target compound is synthesized via nucleophilic substitution (), whereas analogs like N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide are prepared through condensation reactions ().
  • Catalytic methods (e.g., KI in ) are critical for regioselectivity in heterocyclic coupling.

Biological and Physicochemical Profiles: Lipophilicity: The thiomorpholinyl analog (logP ~1.8, inferred from ) is less lipophilic than diphenyl derivatives (logP >2.5 estimated), suggesting better aqueous solubility. Anticancer Potential: Thalidomide analogs () and triazole-containing compounds () highlight the role of heterocycles in therapeutic activity.

Crystallographic Insights :

  • The dihedral angles between the acetamide group and aromatic rings (e.g., 10.8° in ) influence crystal packing and stability, which are critical for material science applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide
Reactant of Route 2
N-(3-chloro-4-fluorophenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

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